molecular formula C12H16N2O2 B118981 1-Piperonylpiperazine CAS No. 32231-06-4

1-Piperonylpiperazine

Cat. No.: B118981
CAS No.: 32231-06-4
M. Wt: 220.27 g/mol
InChI Key: NBOOZXVYXHATOW-UHFFFAOYSA-N
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Description

1-Piperonylpiperazine is an organic compound with the molecular formula C12H16N2O2. It belongs to the piperazine class of chemicals and is characterized by the presence of a methylenedioxybenzyl group attached to the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), a synthetic compound that has shown potent anti-inflammatory effects . This suggests that 1-Piperonylpiperazine may interact with enzymes, proteins, and other biomolecules involved in inflammation and immune response.

Cellular Effects

This compound has been studied for its effects on cellular processes. For instance, it has been found to influence the production of nitric oxide (NO) in RAW264.7 macrophage cells . Nitric oxide is a crucial signaling molecule involved in various physiological processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its role in the synthesis of HBU-47 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

1-Piperonylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol, potassium hydroxide, sodium sulfate, dichloromethane, acetic acid, and sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Piperonylpiperazine can be compared with other similar compounds in the piperazine class:

The uniqueness of this compound lies in its methylenedioxybenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine
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InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOOZXVYXHATOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
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Related CAS

38063-96-6 (di-hydrochloride)
Record name 1-Piperonylpiperazine
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DSSTOX Substance ID

DTXSID70185994
Record name 1-Piperonylpiperazine
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Molecular Weight

220.27 g/mol
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Physical Description

White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS]
Record name 1-Piperonylpiperazine
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Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32231-06-4
Record name 1-Piperonylpiperazine
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Record name 1-Piperonylpiperazine
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Record name 1-Piperonylpiperazine
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Record name 1-piperonylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary targets of 1-Piperonylpiperazine and how does it interact with them?

A1: this compound (1-PP) demonstrates affinity for sigma-1 receptors. While its exact mechanism of action remains unclear, research suggests that 1-PP acts as a sigma-1 receptor antagonist. [] This means it binds to the sigma-1 receptor, potentially blocking the binding of other ligands, and consequently affecting downstream signaling pathways. [] Notably, studies utilizing (99m)Tc-labeled derivatives of 1-PP, such as [(99m)Tc]23, demonstrated reduced brain uptake in mice pretreated with haloperidol, a known sigma-1 receptor antagonist. [] This finding further supports the interaction of 1-PP with sigma-1 receptors.

Q2: Can you elaborate on the structural characterization of this compound?

A2: this compound is an organic compound with the molecular formula C12H16N2O2. Its molecular weight is 220.27 g/mol. Unfortunately, the provided research excerpts do not contain specific spectroscopic data (NMR, IR, etc.) for this compound.

Q3: How does the structure of this compound influence its activity compared to other related compounds?

A3: While the provided excerpts lack detailed structure-activity relationship (SAR) data for this compound specifically, one study on resin-bound thiophenol esters provides some insight into the influence of amine structure on cleavage reactions. [] This study found that n-butylamine exhibited higher reactivity than 3,4-dimethoxyphenethylamine, followed by this compound. [] This suggests that structural features of the amine, such as size and electronic properties, can impact its reactivity and potentially its interactions with other molecules. Further research focusing on modifications to the this compound structure would be needed to establish a comprehensive SAR profile.

Q4: Has this compound been investigated for potential applications in treating cancer?

A6: While the provided excerpts do not directly address the use of this compound in cancer treatment, research on (99m)Tc-labeled derivatives like [(99m)Tc]23 highlights its potential in this field. [] The study found that [(99m)Tc]23 exhibited specific binding to sigma-1 receptors in C6 glioma-bearing mice, suggesting its potential as a tumor imaging agent. [] Additionally, the observed reduction in cellular uptake of [(99m)Tc]23 by haloperidol, SA4503, and DTG in C6 and DU145 tumor cells further strengthens the link between 1-PP derivatives and potential cancer applications. []

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